1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one is a heterocyclic compound that features a quinoxaline core Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
In terms of mode of action, these compounds often interact with their targets leading to changes at the molecular and cellular level. For example, some compounds have been found to exhibit cytotoxic activity on cancer cells .
As for the biochemical pathways, these can vary widely depending on the specific compound and its targets. Some compounds, for instance, have been found to inhibit tyrosinase, a key enzyme in the melanin biosynthetic pathway .
Regarding pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly impact its bioavailability and efficacy.
The result of action, or the molecular and cellular effects of a compound’s action, can also vary. Some compounds, for example, have been found to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one typically involves the condensation of 4-methyl-2,3-dihydroquinoxaline with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinoxaline derivatives with varied functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
2,3-Dihydroquinoxaline: A reduced form with different reactivity.
4-Methylquinoxaline: A methylated derivative with distinct properties.
Uniqueness: 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-(4-methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-12(15)14-9-8-13(2)10-6-4-5-7-11(10)14/h3-7H,1,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWGCWCSANNJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=CC=CC=C21)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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